1-(2-Iodophenyl)tetrazole
Overview
Description
1-(2-Iodophenyl)tetrazole is an organic compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to the tetrazole ring. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as ligands in coordination chemistry.
Preparation Methods
1-(2-Iodophenyl)tetrazole can be synthesized through various methods. One common synthetic route involves the reaction of 2-iodoaniline with sodium azide and triethyl orthoformate in acetic acid. This reaction proceeds through a cyclization process to form the tetrazole ring . Another method involves the use of zinc salts as catalysts in the reaction of sodium azide with nitriles to give 1H-tetrazoles . Industrial production methods often utilize microwave-assisted synthesis, which allows for the efficient conversion of nitriles into tetrazoles under mild conditions .
Chemical Reactions Analysis
1-(2-Iodophenyl)tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as sodium periodate to form hypervalent iodine compounds.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through reactions with nucleophiles.
Cycloaddition: The tetrazole ring can participate in [3+2] cycloaddition reactions with azides and alkynes to form triazoles.
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts such as zinc salts and indium(III) chloride . Major products formed from these reactions include substituted tetrazoles and triazoles.
Scientific Research Applications
1-(2-Iodophenyl)tetrazole has a wide range of scientific research applications:
Medicinal Chemistry: Tetrazole derivatives are used as bioisosteres for carboxylate groups in drug design due to their similar pKa values and ability to form stable complexes with biological targets.
Material Science: Tetrazoles are used in the synthesis of energetic materials and polymers due to their high nitrogen content and stability.
Coordination Chemistry: The compound acts as a ligand in coordination complexes with transition metals, which are used in catalysis and material science.
Biological Research: Tetrazole derivatives are studied for their antibacterial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2-Iodophenyl)tetrazole involves its interaction with biological targets through noncovalent interactions such as hydrogen bonding and π-π stacking. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit the activity of enzymes such as cytochrome P450, which is involved in drug metabolism .
Comparison with Similar Compounds
1-(2-Iodophenyl)tetrazole can be compared with other tetrazole derivatives such as:
5-(2-Iodophenyl)-1H-tetrazole: Similar in structure but with different substitution patterns on the tetrazole ring.
Oteseconazole and Quilseconazole: Antifungal drugs that also contain tetrazole rings and inhibit cytochrome P450.
Benziodazolotetrazole: A hypervalent iodine compound with fused benziodazole and tetrazole rings.
The uniqueness of this compound lies in its specific substitution pattern and its ability to form stable complexes with transition metals, making it valuable in coordination chemistry and catalysis .
Properties
IUPAC Name |
1-(2-iodophenyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN4/c8-6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJZNBQJAAPKTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=N2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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